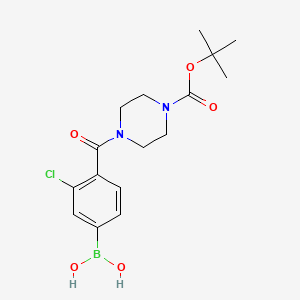
(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid
概要
説明
(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid: is a boronic acid derivative with a complex structure that includes a tert-butoxycarbonyl-protected piperazine moiety and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid typically involves multiple steps. One common method includes the following steps:
Protection of Piperazine: The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the Carbonyl Group: The protected piperazine is then reacted with a suitable reagent to introduce the carbonyl group.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.
Formation of the Boronic Acid: Finally, the boronic acid moiety is introduced through a reaction with a boron-containing reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The chlorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition, particularly enzymes that interact with boronic acids. It can also be used as a probe to study protein-ligand interactions.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The piperazine moiety is a common feature in many pharmaceuticals, and the boronic acid group can enhance binding to biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid and piperazine moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The piperazine moiety can interact with various receptors and enzymes, modulating their activity.
類似化合物との比較
(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid: Similar structure but lacks the chlorine atom on the phenyl ring.
(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenyl)boronic acid: Similar structure but has a fluorine atom instead of chlorine.
(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methylphenyl)boronic acid: Similar structure but has a methyl group instead of chlorine.
Uniqueness: The presence of the chlorine atom in (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid can influence its reactivity and binding properties, making it unique compared to its analogs. This can result in different biological activities and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[3-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-5-4-11(17(23)24)10-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXFUIFGUTYQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


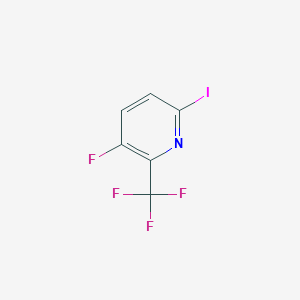
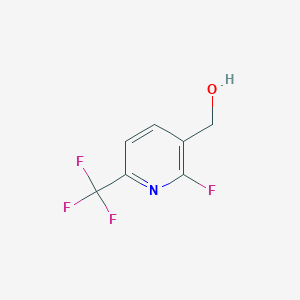

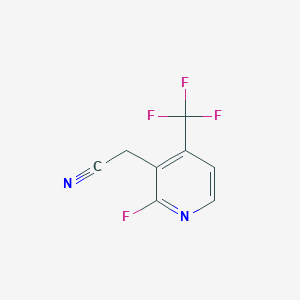
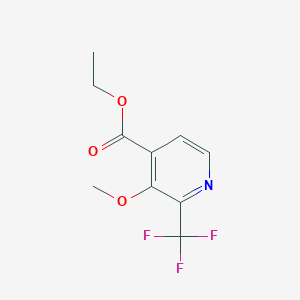
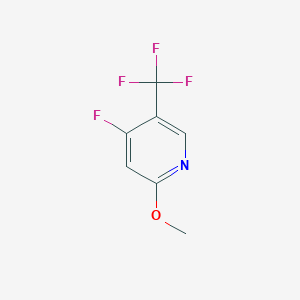
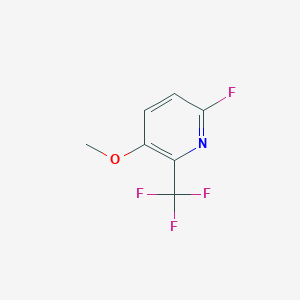
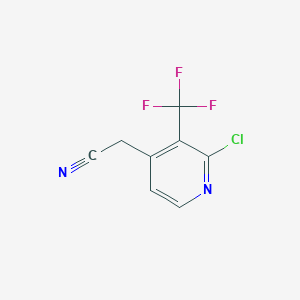
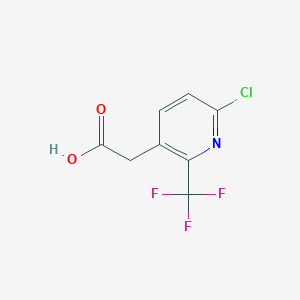
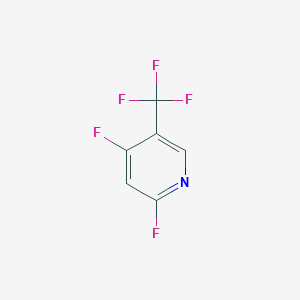
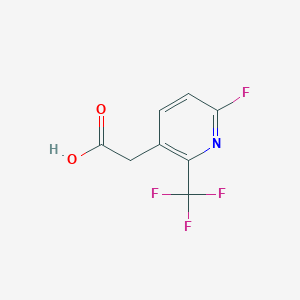
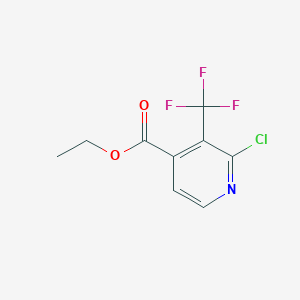
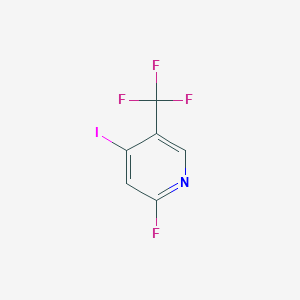
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
